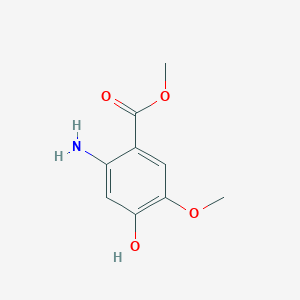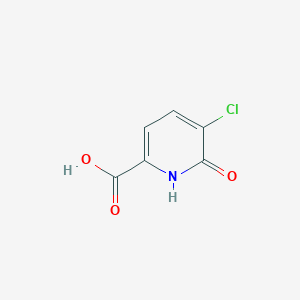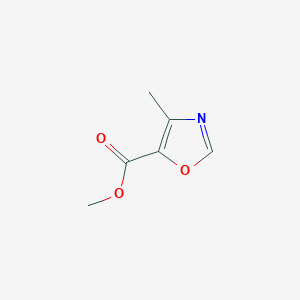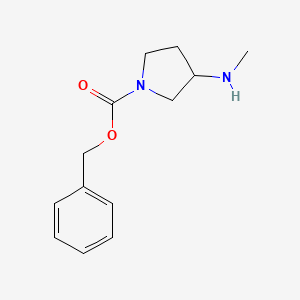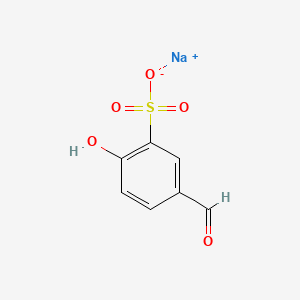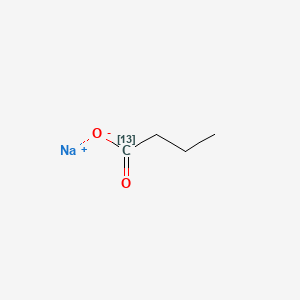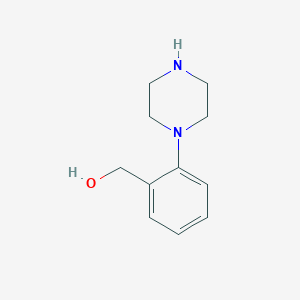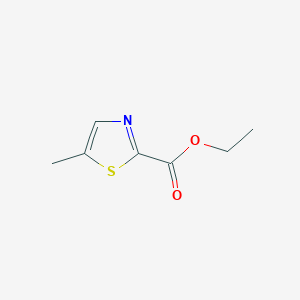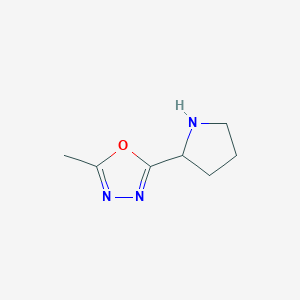
2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that contains a five-membered ring made up of oxygen, nitrogen, and carbon atoms. It has been the subject of numerous studies, with researchers investigating its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole and its derivatives have been found to exhibit strong antimicrobial activities. These compounds have been synthesized and analyzed for their structure-activity relationship in combating microbial infections. Such properties indicate their potential use in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Antibacterial Properties
Further research into 1,3,4-oxadiazole derivatives has demonstrated significant antibacterial activities. These derivatives, containing various moieties, have been assessed against bacterial strains like Xanthomonas oryzae, showing promising inhibitory effects. Such findings are crucial for the development of new antibacterial agents (Song et al., 2017).
Anticancer Potential
Some studies have explored the anticancer potential of 1,3,4-oxadiazole derivatives. Compounds with these structures have shown activity against breast and colorectal cancer cell lines, indicating their potential as anticancer agents. This paves the way for further exploration into cancer therapeutics (Zhang et al., 2005).
Insecticidal Applications
The insecticidal activity of 1,3,4-oxadiazole derivatives has also been investigated, with certain compounds showing effectiveness against pests like the cotton leafworm, Spodoptera littoralis. This research contributes to the development of new insecticides (Elbarbary et al., 2021).
Corrosion Inhibition
These compounds have been studied for their role in corrosion inhibition, particularly in metals like brass. This application is critical in industrial settings where corrosion can lead to significant damage and financial loss (Rochdi et al., 2014).
Eigenschaften
IUPAC Name |
2-methyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-9-10-7(11-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXQYIORYQVKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624531 | |
| Record name | 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole | |
CAS RN |
954228-45-6 | |
| Record name | 2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



